molecular formula C23H25BrN2O3 B3010524 3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one CAS No. 904006-74-2

3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one

Cat. No.: B3010524
CAS No.: 904006-74-2
M. Wt: 457.368
InChI Key: PZDIMUSNBRBSFW-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Formation of Chromen-4-one Core: This step involves the cyclization of appropriate intermediates to form the chromen-4-one core structure.

    Ethylpiperazine Substitution:

    Final Coupling: The final step involves coupling the ethylpiperazine-substituted intermediate with the chromen-4-one core.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or by modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one can be compared with other chromen-4-one derivatives, such as:

    3-(4-chlorophenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one: Similar structure but with a chlorine atom instead of bromine and a methyl group instead of ethyl.

    3-(4-fluorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one: Similar structure but with a fluorine atom instead of bromine.

    3-(4-nitrophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one: Similar structure but with a nitro group instead of bromine.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one, often referred to as a coumarin derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in the fields of pharmacology and drug design.

Chemical Structure and Properties

The compound features a coumarin backbone substituted with a bromophenyl group and an ethoxy-piperazine moiety. The presence of the bromine atom is expected to enhance lipophilicity and may influence the compound's interaction with biological targets. Key properties include:

  • Molecular Formula : C19H24BrN2O3
  • Molecular Weight : 404.31 g/mol
  • CAS Number : 904006-74-2

1. Inhibition of Enzymes

Research indicates that coumarin derivatives, including this compound, can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease.

CompoundAChE IC50 (μM)BuChE IC50 (μM)
This compoundTBDTBD
Tacrine Derivative3.48TBD

Studies have shown that modifications in the structure can lead to varying degrees of inhibition against these enzymes, suggesting that further optimization could enhance efficacy .

2. Antioxidant Activity

The antioxidant potential of coumarin derivatives is notable, as they can scavenge free radicals and reduce oxidative stress. This activity is crucial for neuroprotective effects, particularly in neurodegenerative diseases.

CompoundTotal Antioxidant Capacity (Trolox Equivalent)
This compoundTBD

Preliminary data suggest that this compound may exhibit significant antioxidant properties, contributing to its overall biological activity .

3. Cytotoxicity Studies

Cytotoxicity assays against various cancer cell lines, such as MCF-7 (breast cancer), have been conducted to evaluate the potential anticancer effects of this compound.

Cell LineIC50 (μM)
MCF-7TBD
Hek293TBD

These studies are essential for determining the therapeutic index and safety profile of the compound .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound towards various biological targets. The results indicate favorable interactions with key residues in AChE and BuChE, suggesting that structural modifications could enhance binding affinity and selectivity.

Case Studies and Research Findings

  • Coumarin-Donepezil Hybrid Derivatives : A study explored the synthesis of hybrid compounds combining coumarin with donepezil, demonstrating improved AChE inhibition compared to standard treatments .
  • Multi-targeted Approaches : Research has shown that multi-targeted ligands can be developed from coumarin derivatives to address complex diseases like Alzheimer's by simultaneously inhibiting multiple pathways involved in neurodegeneration .

Properties

IUPAC Name

3-(4-bromophenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2O3/c1-2-25-9-11-26(12-10-25)13-14-28-19-7-8-20-22(15-19)29-16-21(23(20)27)17-3-5-18(24)6-4-17/h3-8,15-16H,2,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDIMUSNBRBSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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